molecular formula C20H23ClN6O2S B2913593 2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-(dimethylamino)propyl)acetamide CAS No. 952835-80-2

2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-(dimethylamino)propyl)acetamide

Cat. No. B2913593
CAS RN: 952835-80-2
M. Wt: 446.95
InChI Key: NQKRSIGPXZYEMH-UHFFFAOYSA-N
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Description

The compound “2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-(dimethylamino)propyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . These compounds are of interest due to their structural analogues being various building blocks in several drug candidates .


Synthesis Analysis

The synthesis of such compounds has been achieved through a green synthesis method using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction (25-30 min) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve a one-pot three-component fusion reaction . The reaction conditions are mild, and the protocol offers advantages such as rapid synthesis, eco-friendliness, reusability of the catalyst, and no need for column chromatography .

properties

IUPAC Name

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-[3-(dimethylamino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2S/c1-25(2)8-4-7-22-17(28)10-15-12-30-20-24-18-16(19(29)26(15)20)11-23-27(18)14-6-3-5-13(21)9-14/h3,5-6,9,11,15H,4,7-8,10,12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKRSIGPXZYEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-(dimethylamino)propyl)acetamide

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